molecular formula C11H11ClO3 B1406933 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride CAS No. 931107-10-7

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride

Cat. No.: B1406933
CAS No.: 931107-10-7
M. Wt: 226.65 g/mol
InChI Key: LJAQKDOWIRQJAF-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride is an organic compound with the molecular formula C11H11ClO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions, and the carboxylic acid group is converted to an acyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride typically involves the chlorination of 3-(2,4-Dimethoxyphenyl)-2-propenoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The general reaction scheme is as follows:

3-(2,4-Dimethoxyphenyl)-2-propenoic acid+SOCl23-(2,4-Dimethoxyphenyl)-2-propenoyl chloride+SO2+HCl\text{3-(2,4-Dimethoxyphenyl)-2-propenoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(2,4-Dimethoxyphenyl)-2-propenoic acid+SOCl2​→3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,4-Dimethoxyphenyl)-2-propenoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous conditions with strong reducing agents.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    3-(2,4-Dimethoxyphenyl)-2-propenoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications to modify or create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxyphenyl)-2-propenoic acid: The parent compound from which the acyl chloride is derived.

    3-(3,4-Dimethoxyphenyl)-2-propenoyl chloride: A similar compound with methoxy groups at different positions on the phenyl ring.

    Cinnamoyl chloride: A structurally related compound without the methoxy substitutions.

Uniqueness

3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride is unique due to the presence of methoxy groups, which can influence its reactivity and properties. These substitutions can affect the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct from other acyl chlorides.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAQKDOWIRQJAF-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
Reactant of Route 2
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
Reactant of Route 3
Reactant of Route 3
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
Reactant of Route 4
Reactant of Route 4
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
Reactant of Route 5
Reactant of Route 5
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
Reactant of Route 6
Reactant of Route 6
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.